Journal Name:Fuel Processing Technology
Journal ISSN:0378-3820
IF:8.129
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/502685/description#description
Year of Origin:0
Publisher:Elsevier
Number of Articles Per Year:395
Publishing Cycle:Monthly
OA or Not:Not
Bio-inspired silica–collagen materials: applications and perspectives in the medical field
Fuel Processing Technology ( IF 8.129 ) Pub Date: 2013-04-25 , DOI: 10.1039/C3BM00014A
Silica and collagen are two of the most abundant substances in the Earth's geosphere and biosphere, respectively. Yet, their close association in nature has never been clearly demonstrated despite increasing evidence for the key role of silicon in mammalians. Foreseeing the therapeutic benefits of their association within composites or hybrids, a wide diversity of bio-inspired silica–collagen materials have been prepared over nearly 15 years. These works not only generated materials with a large range of structures and properties, from soft mineralized hydrogels to hard compact xerogels, but also provided more fundamental information about the interplay between polymer self-assembly processes and inorganic condensation mechanisms. Biological in vitro and in vivo evaluations suggest their bioactivity, cyto- and biocompatibility as well as controlled drug delivery properties. Hence they can now fully integrate the family of materials with high potential for the development of innovative biomedical devices.
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Cationic polymer-derived carbon dots for enhanced gene delivery and cell imaging†
Fuel Processing Technology ( IF 8.129 ) Pub Date: 2019-02-06 , DOI: 10.1039/C8BM01578C
Carbon dots have attracted rapidly growing interest in recent years. In this report, we prepared two cationic polymer-derived carbon dots (Taea-CD and Cyclen-CD, collectively called C-dots) via a hydrothermal method. Transmission electron microscopy (TEM) results show that the C-dots were sphere-like and the size distribution was 1.8 ± 0.4 nm for Taea-CD and 5.4 ± 2 nm for Cyclen-CD. The C-dots emitted bright blue fluorescence under UV light (365 nm). Confocal laser scanning microscopy (CLSM) assay indicates that the C-dots-mediated transfection process could be detected in real time, and their tunable fluorescence emission under different wavelengths could satisfy varying requirements. Luciferase assay indicates that the transformation from the polymer to CD is an effective strategy to improve the transfection efficiency (TE) of the materials. Moreover, the C-dots also exhibit higher serum tolerance and cell viability than commercially available polyethyleneimine (PEI). These results demonstrate that the preparation of carbon dots from polymers is a promising method for developing multifunctional gene vectors with high TE and biocompatibility.
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Fuel Processing Technology ( IF 8.129 ) Pub Date: , DOI: 10.1039/C4BM90038C
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Fuel Processing Technology ( IF 8.129 ) Pub Date: , DOI: 10.1039/C5BM90020D
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Fuel Processing Technology ( IF 8.129 ) Pub Date: , DOI: 10.1039/C7BM90054F
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Cationic polymer synergizing with chemotherapeutics and re-purposing antibiotics against cancer cells†
Fuel Processing Technology ( IF 8.129 ) Pub Date: 2021-01-07 , DOI: 10.1039/D0BM02155E
Chemotherapy is one of the most effective treatments for cancer. However, toxicity and the development of drug resistance have become the major hurdles to the commonly used chemotherapeutics such as doxorubicin and paclitaxel. Antibiotics have also been used as anti-cancer drugs due to their anti-proliferative and cytotoxic effects. However, these anti-tumor antibiotics like ciprofloxacin face the similar resistance and toxicity issues. In this study, we used a quaternary ammonium-functionalized cationic polycarbonate to synergize with the existing chemotherapeutics and re-purpose antibiotics to address the resistance and toxicity issues. When used in combination with the drugs, the cationic polymer induced 2–3 fold more damage in the cancer cell membrane within 2 hours, thus enhancing the uptake of chemotherapeutics up to 2.5 fold more into the breast, liver and even chemotherapeutics-resistant cancer cells. On the other hand, the chemotherapeutics increased the cellular uptake of polymer. The combined effects resulted in 3–10 fold reduction in IC50 of chemotherapy drugs and yielded therapeutic synergy at a clinically-relevant concentration range of drugs when treating multiple types of cancer cells, while the use of guanidinium-functionalized polymer capable of membrane translocation did not lead to a synergistic effect. Thus, the quaternary ammonium-functionalized cationic polymer can increase the therapeutic efficacies of existing drugs, mitigating toxicities by lowering required dosage and circumventing drug resistance via its membrane disruption mechanism. The findings of this study provide insights into designing future anticancer therapy.
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Fuel Processing Technology ( IF 8.129 ) Pub Date: , DOI: 10.1039/C8BM90056F
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CD133 peptide-conjugated pyropheophorbide-a as a novel photosensitizer for targeted photodynamic therapy in colorectal cancer stem cells†
Fuel Processing Technology ( IF 8.129 ) Pub Date: 2020-12-23 , DOI: 10.1039/D0BM01874K
Colorectal cancer (CRC) is the third most common cancer around the world. Recent findings suggest that cancer stem cells (CSCs) play a pivotal role in the resistance to current therapeutic modalities, including surgery and chemotherapy. Photodynamic therapy (PDT) is a promising non-invasive therapeutic strategy for advanced metastatic CRC. Traditional photosensitizers such as pyropheophorbide-a (Pyro) lack tumor selectivity, causing unwanted treatment-related toxicity to the surrounding normal tissue. In order to enhance the targeting properties of Pyro, we synthesize a novel photosensitizer, CD133–Pyro, via the conjugation of Pyro to a peptide domain targeting CD133, which is highly expressed on CRC CSCs and correlated with poor prognosis of CRC patients. We demonstrate that CD133–Pyro possesses the targeted delivery capacity both in CRC CSCs derived from HT29 and SW620 cell lines and in a xenograft mouse model of tumor growth. CD133–Pyro PDT can promote the production of reactive oxygen species (ROS), suppress the stemness properties, and induce autophagic cell death in CRC CSCs. Furthermore, CD133–Pyro PDT has a potent inhibitory effect on CRC CSC-derived xenograft tumors in nude mice. These findings may offer a useful and important strategy for the treatment of CRC through targeting CSCs.
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Black TiO2-based nanoprobes for T1-weighted MRI-guided photothermal therapy in CD133 high expressed pancreatic cancer stem-like cells†
Fuel Processing Technology ( IF 8.129 ) Pub Date: 2018-06-12 , DOI: 10.1039/C8BM00454D
At present, transmembrane glycoprotein CD133 highly expressed pancreatic cancer stem cells (PCSCs), with the features of chemotherapeutic/radiotherapeutic resistance and exclusive tumorigenic potential, are considered as the primary cause of metastasis and recurrence in pancreatic cancer, and therefore are an effective target in the disease treatment. Furthermore, with the launch of precision medicine, multifunctional nanoprobes have been applied as an efficient strategy for the magnetic resonance imaging (MRI)-guided photothermal therapy (PTT) of pancreatic cancer. In this research, with the aim of achieving precise MRI-guided PTT in CD133 highly expressed PCSCs, novel bTiO2-Gd-CD133mAb nanoprobes were designed and successfully prepared by loading Gd-DOTA and CD133 monoclonal antibodies on black TiO2 nanoparticles. It was very interesting to find that the r1 relaxivity value of the nanoprobes was 34.394 mM−1 s−1, about 7.5 times that of commercial Magnevist (4.5624 mM−1 s−1), which indicates that the nanoprobes have good potential as MRI T1 contrast agents with excellent performance. Herein, CD133 highly expressed PANC-1 cells were selected and verified as PCSCs model. In vitro experiments demonstrated that the nanoprobes exhibited active-targeting ability in PANC-1 cells, and consequently could specially enhance T1-weighted MR imaging and 808 nm near-infrared (NIR)-triggered PTT efficiency in the PCSCs model. Our study not only provides a new strategy for the effective treatment of pancreatic cancer and its’ stem cells, but also further broadens the application of black TiO2 in the field of cancer theranostics.
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Celastrol-loaded PEG-b-PPS nanocarriers as an anti-inflammatory treatment for atherosclerosis†
Fuel Processing Technology ( IF 8.129 ) Pub Date: 2018-12-18 , DOI: 10.1039/C8BM01224E
In this work, the hydrophobic small molecule NF-κB inhibitor celastrol was loaded into poly(ethylene glycol)-b-poly(propylene sulfide) (PEG-b-PPS) micelles. PEG-b-PPS micelles demonstrated high loading efficiency, low polydispersity, and no morphological changes upon loading with celastrol. Encapsulation of celastrol within these nanocarriers significantly reduced cytotoxicity compared to free celastrol, while simultaneously expanding the lower concentration range for effective inhibition of NF-κB signaling by nearly 50 000-fold. Furthermore, celastrol-loaded micelles successfully reduced TNF-α secretion after LPS stimulation of RAW 264.7 cells and reduced the number of neutrophils and inflammatory monocytes within atherosclerotic plaques of ldlr−/− mice. This reduction in inflammatory cells was matched by a reduction in plaque area, suggesting that celastrol-loaded nanocarriers may serve as an anti-inflammatory treatment for atherosclerosis.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 CHEMISTRY, APPLIED 应用化学2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.70 125 Science Citation Index Science Citation Index Expanded Not
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